1,2-Bis(dichlorophosphino)benzene
Overview
Description
1,2-Bis(dichlorophosphino)benzene is an organophosphorus compound with the chemical formula C₆H₄(PCl₂)₂. This viscous, colorless liquid is a precursor to chelating diphosphines, which are widely used in coordination chemistry . The compound is known for its ability to form stable complexes with various metals, making it a valuable reagent in both academic and industrial research.
Mechanism of Action
Target of Action
1,2-Bis(dichlorophosphino)benzene is an organophosphorus compound
Mode of Action
It’s known that this compound is a precursor to chelating diphosphines of the type c6h4(pr2)2 . This suggests that this compound may interact with its targets by acting as a chelating agent, binding to metal ions and potentially altering their activity.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a precursor to chelating diphosphines
Molecular Mechanism
It is known that the compound can act as a precursor to chelating diphosphines , which may interact with biomolecules and potentially influence gene expression.
Temporal Effects in Laboratory Settings
The compound is stable and not easy to decompose under regular conditions .
Preparation Methods
1,2-Bis(dichlorophosphino)benzene can be synthesized through several routes:
From 1,2-Dibromobenzene: The synthesis involves sequential lithiation of 1,2-dibromobenzene followed by treatment with bis(diethylamino)chlorophosphine.
From 1,2-Diphosphinobenzene: Another method involves the chlorination of 1,2-diphosphinobenzene with phosphorus pentachloride (PCl₅), resulting in high yields (93%) of this compound.
Chemical Reactions Analysis
1,2-Bis(dichlorophosphino)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organolithium or Grignard reagents to form P-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are less commonly documented.
Complex Formation: It forms stable complexes with transition metals, which are useful in catalysis and other applications.
Scientific Research Applications
1,2-Bis(dichlorophosphino)benzene has several scientific research applications:
Comparison with Similar Compounds
1,2-Bis(dichlorophosphino)benzene can be compared with other similar compounds:
1,2-Bis(diphenylphosphino)benzene: This compound is also a diphosphine ligand but has phenyl groups instead of chlorine atoms.
1,2-Bis(dichlorophosphino)ethane: Similar to this compound, this compound has an ethane backbone instead of a benzene ring.
This compound stands out due to its unique ability to form stable complexes with a wide range of metals, making it a versatile reagent in various fields of research.
Properties
IUPAC Name |
dichloro-(2-dichlorophosphanylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHSFVSIYJSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391390 | |
Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82495-67-8 | |
Record name | 1,2-Bis(dichlorophosphino)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82495-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(dichlorophosphino)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082495678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dichlorophosphino)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AM9992RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,2-Bis(dichlorophosphino)benzene and what are its key spectroscopic characteristics?
A1: this compound has the molecular formula C6H4P2Cl4 and a molecular weight of 281.88 g/mol. It features a benzene ring with two phosphorus atoms attached directly, each bearing two chlorine atoms. Spectroscopically, it is characterized by 31P NMR shifts typically observed around 150 ppm, although these can vary depending on solvent and substituents. []
Q2: How does this compound react with amines, and what are the implications for ligand design?
A2: this compound reacts with primary amines to yield 1,3-dichloro-2-aza-1,3-diphosphaindanes. This reaction is particularly interesting when using sterically demanding amines, as it can lead to the formation of phosphorus-centered singlet biradical(oid)s. [] The stability of these biradicals is influenced by the steric bulk of the amine substituent, with larger groups promoting monomeric forms. The control over biradical formation through substituent modification offers intriguing possibilities for designing ligands with unique electronic and magnetic properties.
Q3: Can this compound be used to synthesize more complex phosphorus-containing molecules?
A3: Yes, this compound serves as a versatile building block for various phosphorus-containing compounds. For instance, it reacts with 1,2,5-trimethylpyrrole to yield pyrrole-based 1,4-diphosphabarrelenes in high yields. [] These caged diphosphines are strong donor ligands and can coordinate to a variety of transition metals, including nickel(0), rhodium(I), iridium(I), and copper(I), showcasing their potential in developing new catalysts and materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.